![molecular formula C25H18I2N2O6 B11085528 (4Z)-4-{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11085528.png)
(4Z)-4-{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
4-((Z)-1-{3-IODO-5-METHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as iodide, methoxy, nitrobenzyl, and oxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-1-{3-IODO-5-METHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the cyclization to form the oxazole ring under specific conditions, such as the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-((Z)-1-{3-IODO-5-METHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy and nitrobenzyl groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodide groups can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a carboxylic acid, while reduction of the nitro group results in an amine .
Scientific Research Applications
4-((Z)-1-{3-IODO-5-METHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 4-((Z)-1-{3-IODO-5-METHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity. For example, the nitrobenzyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-((Z)-1-{3-IODO-5-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE
- 4-((Z)-1-{3-IODO-5-METHOXY-4-[(2-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of 4-((Z)-1-{3-IODO-5-METHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H18I2N2O6 |
---|---|
Molecular Weight |
696.2 g/mol |
IUPAC Name |
(4Z)-4-[[3-iodo-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C25H18I2N2O6/c1-14-6-7-17(12-19(14)26)24-28-21(25(30)35-24)10-16-9-20(27)23(22(11-16)33-2)34-13-15-4-3-5-18(8-15)29(31)32/h3-12H,13H2,1-2H3/b21-10- |
InChI Key |
OFBHGHFJTYUSBH-FBHDLOMBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC(=C(C(=C3)I)OCC4=CC(=CC=C4)[N+](=O)[O-])OC)/C(=O)O2)I |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=CC(=C(C(=C3)I)OCC4=CC(=CC=C4)[N+](=O)[O-])OC)C(=O)O2)I |
Origin of Product |
United States |
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